molecular formula C23H32N4O5 B2954868 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 877634-32-7

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2954868
CAS RN: 877634-32-7
M. Wt: 444.532
InChI Key: CFFYBSFUVLWHPL-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C23H32N4O5 and its molecular weight is 444.532. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antianxiety Activities

Research has shown the synthesis of novel derivatives involving furan and piperazine units, with investigations into their antidepressant and antianxiety activities through behavioral tests in albino mice. These compounds demonstrated significant potential in reducing immobility times and exhibiting antianxiety effects, highlighting their therapeutic promise in mental health applications (J. Kumar et al., 2017).

Catalytic Activity in Chemical Synthesis

Another study explored N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) and its effectiveness as a bidentate ligand in copper-catalyzed N-arylation of anilines and secondary amines. This research underlines the compound's utility in facilitating the coupling of a wide range of (hetero)aryl bromides with various amines, contributing to the synthesis of pharmaceutically relevant building blocks (Subhajit Bhunia et al., 2017).

Antimicrobial Activities

The synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities, showcases another application. These compounds were tested against various microorganisms, demonstrating their potential as antimicrobial agents (Serap Başoğlu et al., 2013).

Radioligand for PET Imaging

Research into N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides has unveiled their potential as PET radioligands for quantifying 5-HT1A receptors in neuropsychiatric disorders. This highlights the compound's application in improving in vivo imaging techniques (Gonzalo García et al., 2014).

Synthesis of Nonsteroidal Anti-inflammatory Drugs

The use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a building block for synthesizing trifluoromethyl-substituted heteroarenes, including furans and piperazines, showcases its application in drug synthesis. This methodology was demonstrated in a new approach towards the synthesis of Celebrex® (celecoxib), a COX-2 selective nonsteroidal anti-inflammatory drug (H. Sommer et al., 2017).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5/c1-30-15-4-10-24-22(28)23(29)25-17-20(21-5-3-16-32-21)27-13-11-26(12-14-27)18-6-8-19(31-2)9-7-18/h3,5-9,16,20H,4,10-15,17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYBSFUVLWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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